molecular formula C17H14N2O2 B7474225 N-methyl-1-oxo-N-phenyl-2H-isoquinoline-3-carboxamide

N-methyl-1-oxo-N-phenyl-2H-isoquinoline-3-carboxamide

Cat. No. B7474225
M. Wt: 278.30 g/mol
InChI Key: HHPPCUZYMDJACW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-1-oxo-N-phenyl-2H-isoquinoline-3-carboxamide, also known as MIQ or NSC 38430, is a synthetic compound with potential applications in scientific research. This compound belongs to the family of isoquinoline carboxamides and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-methyl-1-oxo-N-phenyl-2H-isoquinoline-3-carboxamide as a fluorescent probe for Zn(II) ions involves the coordination of the Zn(II) ions with the carbonyl group of N-methyl-1-oxo-N-phenyl-2H-isoquinoline-3-carboxamide, resulting in a change in the fluorescence intensity. The mechanism of action of N-methyl-1-oxo-N-phenyl-2H-isoquinoline-3-carboxamide as an HDAC6 inhibitor involves the binding of N-methyl-1-oxo-N-phenyl-2H-isoquinoline-3-carboxamide to the active site of HDAC6, resulting in the inhibition of HDAC6 activity. The mechanism of action of N-methyl-1-oxo-N-phenyl-2H-isoquinoline-3-carboxamide as a photosensitizer for PDT involves the absorption of light by N-methyl-1-oxo-N-phenyl-2H-isoquinoline-3-carboxamide, resulting in the production of reactive oxygen species (ROS) that can induce cell death in cancer cells.
Biochemical and Physiological Effects
N-methyl-1-oxo-N-phenyl-2H-isoquinoline-3-carboxamide has been found to exhibit various biochemical and physiological effects. N-methyl-1-oxo-N-phenyl-2H-isoquinoline-3-carboxamide has been found to inhibit the growth of cancer cells in vitro and in vivo. N-methyl-1-oxo-N-phenyl-2H-isoquinoline-3-carboxamide has also been found to induce apoptosis (programmed cell death) in cancer cells. N-methyl-1-oxo-N-phenyl-2H-isoquinoline-3-carboxamide has been found to increase the levels of acetylated tubulin, which has implications in the treatment of neurodegenerative diseases. N-methyl-1-oxo-N-phenyl-2H-isoquinoline-3-carboxamide has also been found to exhibit anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

N-methyl-1-oxo-N-phenyl-2H-isoquinoline-3-carboxamide has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. N-methyl-1-oxo-N-phenyl-2H-isoquinoline-3-carboxamide can be used as a fluorescent probe for the detection of Zn(II) ions in aqueous solution, as an HDAC6 inhibitor, and as a photosensitizer for PDT. However, N-methyl-1-oxo-N-phenyl-2H-isoquinoline-3-carboxamide also has limitations for lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the research and development of N-methyl-1-oxo-N-phenyl-2H-isoquinoline-3-carboxamide. These include the exploration of N-methyl-1-oxo-N-phenyl-2H-isoquinoline-3-carboxamide as a potential therapeutic agent for cancer and neurodegenerative diseases, the development of N-methyl-1-oxo-N-phenyl-2H-isoquinoline-3-carboxamide-based fluorescent probes for the detection of other metal ions, and the optimization of N-methyl-1-oxo-N-phenyl-2H-isoquinoline-3-carboxamide as a photosensitizer for PDT. Further research is also needed to fully understand the mechanism of action of N-methyl-1-oxo-N-phenyl-2H-isoquinoline-3-carboxamide and its potential toxicity.

Synthesis Methods

N-methyl-1-oxo-N-phenyl-2H-isoquinoline-3-carboxamide can be synthesized using a variety of methods, including the reaction of N-methylanthranilic acid with acetic anhydride and phosphorus pentoxide, or the reaction of N-methylanthranilic acid with thionyl chloride and then with aniline. The yield of N-methyl-1-oxo-N-phenyl-2H-isoquinoline-3-carboxamide using these methods ranges from 40% to 60%. N-methyl-1-oxo-N-phenyl-2H-isoquinoline-3-carboxamide can also be synthesized using a one-pot method by reacting N-methylanthranilic acid with aniline and acetic anhydride in the presence of a catalytic amount of p-toluenesulfonic acid. This method has a higher yield of up to 80%.

Scientific Research Applications

N-methyl-1-oxo-N-phenyl-2H-isoquinoline-3-carboxamide has been found to exhibit potential applications in scientific research. N-methyl-1-oxo-N-phenyl-2H-isoquinoline-3-carboxamide has been used as a fluorescent probe for the detection of Zn(II) ions in aqueous solution. N-methyl-1-oxo-N-phenyl-2H-isoquinoline-3-carboxamide has also been used as a selective inhibitor of the enzyme histone deacetylase 6 (HDAC6), which has implications in the treatment of cancer and neurodegenerative diseases. N-methyl-1-oxo-N-phenyl-2H-isoquinoline-3-carboxamide has also been used as a photosensitizer for photodynamic therapy (PDT) in cancer treatment.

properties

IUPAC Name

N-methyl-1-oxo-N-phenyl-2H-isoquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-19(13-8-3-2-4-9-13)17(21)15-11-12-7-5-6-10-14(12)16(20)18-15/h2-11H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHPPCUZYMDJACW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-1-oxo-N-phenyl-2H-isoquinoline-3-carboxamide

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